molecular formula C10H18S B12586156 [(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol CAS No. 479209-94-4

[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol

Cat. No.: B12586156
CAS No.: 479209-94-4
M. Wt: 170.32 g/mol
InChI Key: YLYBOGUWUPSQPP-UTLUCORTSA-N
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Description

[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[310]hexan-2-yl]methanethiol is a complex organic compound characterized by its bicyclic structure and the presence of a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[3.1.0]hexane core can be synthesized through a Diels-Alder reaction, followed by a series of functional group transformations to introduce the isopropyl group at the 5-position.

    Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a thiol group using reagents such as thiourea followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in [(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide or further to a hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides, hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology

In biological research, this compound can be used as a probe to study thiol-based redox processes and enzyme mechanisms involving thiol groups.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol involves its thiol group, which can participate in redox reactions and form covalent bonds with various biomolecules. This reactivity allows it to modulate enzyme activity, act as an antioxidant, and interact with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanol
  • **(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methylamine

Uniqueness

[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity compared to its alcohol and amine analogs. This makes it particularly valuable in applications requiring redox activity or thiol-specific interactions.

Properties

CAS No.

479209-94-4

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

[(1S,2S,5S)-5-propan-2-yl-2-bicyclo[3.1.0]hexanyl]methanethiol

InChI

InChI=1S/C10H18S/c1-7(2)10-4-3-8(6-11)9(10)5-10/h7-9,11H,3-6H2,1-2H3/t8-,9+,10+/m1/s1

InChI Key

YLYBOGUWUPSQPP-UTLUCORTSA-N

Isomeric SMILES

CC(C)[C@@]12CC[C@@H]([C@@H]1C2)CS

Canonical SMILES

CC(C)C12CCC(C1C2)CS

Origin of Product

United States

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